

Choline Lactate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Choline lactate

Cat. No.: B15125037

[Get Quote](#)

An In-depth Examination of its Physicochemical Properties and Biological Significance

Core Identifiers

This document provides a comprehensive technical overview of **choline lactate**, a salt formed from the quaternary ammonium cation choline and the carboxylate anion lactate. It is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development.

Identifier	Value	Reference
InChI Key	MIFGTXFTLQVWJW-UHFFFAOYSA-M	
CAS Number	99150-55-7	

Quantitative Data Summary

The following table summarizes key quantitative data related to the metabolic effects of **choline lactate** on the growth of *Staphylococcus lentus*, as compared to glucose. This data highlights the potential of **choline lactate** as an efficient energy and carbon source in microbial systems.^{[1][2]}

Parameter	Choline Lactate	Glucose	Reference
Heat Yield (Substrate; YQ/S)	23.4 kJ/g	9.6 kJ/g	[1][2]
Heat Yield (Oxygen; YQ/O)	435 kJ/mol	427 kJ/mol	[1][2]
Limiting Concentration for Growth	2 g/L	5 g/L	[3][4]
Experimentally Obtained Reaction Enthalpy	435 kJ/mol	Not Reported	[2][5]
Theoretical Heat of Reaction	455 kJ/mol	Not Reported	[2][5]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature for the analysis of **choline lactate** metabolism in bacteria are provided below.

Biocalorimetry for Bacterial Growth Thermodynamics

This protocol outlines the determination of thermodynamic parameters of *Staphylococcus lentus* growth using **choline lactate** as a substrate.

Objective: To measure the heat generated during the metabolic activity of *S. lentus* when grown in the presence of **choline lactate**.

Materials:

- Isothermal microcalorimeter (e.g., TAM IV 4 mL multicalorimeter)
- Sterile glass ampoules (4 mL) with lids
- *Staphylococcus lentus* culture
- Mineral salt medium

- **Choline lactate** solution (sterile)
- Glucose solution (sterile, for comparison)
- Autoclave
- Incubator

Procedure:

- **Media Preparation:** Prepare a mineral salt medium according to standard laboratory protocols. Divide the medium into two batches; supplement one with **choline lactate** (2 g/L) and the other with glucose (5 g/L).
- **Inoculum Preparation:** Culture *S. lentus* in a suitable broth overnight. Harvest the cells by centrifugation and wash them with sterile saline solution to remove residual media. Resuspend the cells in the mineral salt medium to a desired optical density (e.g., OD₆₀₀ of 0.1).
- **Sample Preparation for Calorimetry:** Aseptically add 3 mL of the inoculated media (either with **choline lactate** or glucose) into sterile 4 mL glass ampoules. Prepare a control ampoule with uninoculated medium.
- **Calorimeter Setup:** Equilibrate the isothermal microcalorimeter to 37°C.
- **Measurement:** Place the ampoules into the calorimeter and allow them to equilibrate for 15-30 minutes. Initiate the data acquisition to measure the heat flow (in microwatts) over time. Continue the measurement for the entire duration of bacterial growth (lag, exponential, and stationary phases), typically 24-48 hours.
- **Data Analysis:** The output will be a power-time curve. Integrate the area under the curve to determine the total heat produced. Calculate the heat yield coefficients (Y_{Q/S} and Y_{Q/O}) based on the substrate consumed and oxygen consumed (if measured separately).

13C NMR Spectroscopy for Metabolic Tracking

This protocol describes the use of ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to trace the metabolic fate of **choline lactate** during bacterial growth.

Objective: To identify and quantify the consumption of the choline and lactate moieties of **choline lactate** by *S. lentus* over time.

Materials:

- NMR spectrometer (e.g., Bruker AV-400) equipped with a ^{13}C probe
- NMR tubes
- *Staphylococcus lentus* culture
- Mineral salt medium supplemented with ^{13}C -labeled **choline lactate**
- Centrifuge
- D_2O (Deuterium oxide) for locking

Procedure:

- Culture Growth: Grow *S. lentus* in a mineral salt medium containing ^{13}C -labeled **choline lactate** as the sole carbon and nitrogen source.
- Sample Collection: At specific time intervals (e.g., 0, 4, 12, and 40 hours), withdraw aliquots of the culture.
- Sample Preparation: Centrifuge the aliquots to pellet the bacterial cells. Collect the supernatant.
- NMR Sample Preparation: To a clean NMR tube, add a specific volume of the supernatant and a small amount of D_2O for the field frequency lock.
- NMR Data Acquisition:
 - Tune and match the ^{13}C probe.
 - Acquire a 1D ^{13}C NMR spectrum. Typical parameters might include:
 - Pulse program: zgpg30

- Number of scans (ns): 1024 or higher for better signal-to-noise
 - Relaxation delay (d1): 2 seconds
 - Acquisition time (aq): 1-2 seconds
 - Spectral width (sw): 200-250 ppm
- Data Processing and Analysis: Process the acquired Free Induction Decay (FID) using an appropriate software (e.g., TopSpin, MestReNova). Apply Fourier transformation, phase correction, and baseline correction. Identify the peaks corresponding to the carbon atoms of choline and lactate and integrate their areas to determine their relative concentrations at each time point. The disappearance of specific peaks will indicate the utilization of that part of the molecule.

FTIR Spectroscopy for Biomolecular Profiling

This protocol details the use of Fourier-Transform Infrared (FTIR) spectroscopy to monitor changes in the overall biomolecular composition of *S. lentus* during growth on **choline lactate**.

Objective: To obtain a molecular fingerprint of the bacterial cells at different growth stages and identify changes in functional groups corresponding to major biomolecules (proteins, lipids, carbohydrates, nucleic acids).

Materials:

- FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
- *Staphylococcus lentus* culture grown in **choline lactate** medium
- Centrifuge
- Sterile water or saline
- Microcentrifuge tubes

Procedure:

- Sample Collection: Collect bacterial cells at various time points during growth as described in the NMR protocol.
- Sample Preparation:
 - Centrifuge the collected culture aliquots to pellet the cells.
 - Wash the cell pellet three times with sterile water or saline to remove residual media components.
 - Resuspend the final pellet in a small volume of sterile water to form a thick paste.
- FTIR Measurement:
 - Acquire a background spectrum of the clean, dry ATR crystal.
 - Apply a small amount of the bacterial cell paste onto the ATR crystal, ensuring good contact.
 - Record the FTIR spectrum, typically in the range of 4000 to 400 cm^{-1} . Co-add multiple scans (e.g., 64 or 128) to improve the signal-to-noise ratio.
- Data Analysis:
 - Perform baseline correction and normalization of the spectra.
 - Analyze the key spectral regions corresponding to different biomolecules:
 - ~3300 cm^{-1} (N-H and O-H stretching)
 - ~2900 cm^{-1} (C-H stretching of lipids)
 - ~1650 cm^{-1} (Amide I of proteins)
 - ~1540 cm^{-1} (Amide II of proteins)
 - ~1240 cm^{-1} (Phosphate stretching of nucleic acids)
 - ~1080 cm^{-1} (C-O stretching of carbohydrates)

- Compare the spectra from different time points to identify changes in the relative intensities of these bands, indicating shifts in the cellular composition.

Signaling Pathways and Logical Relationships

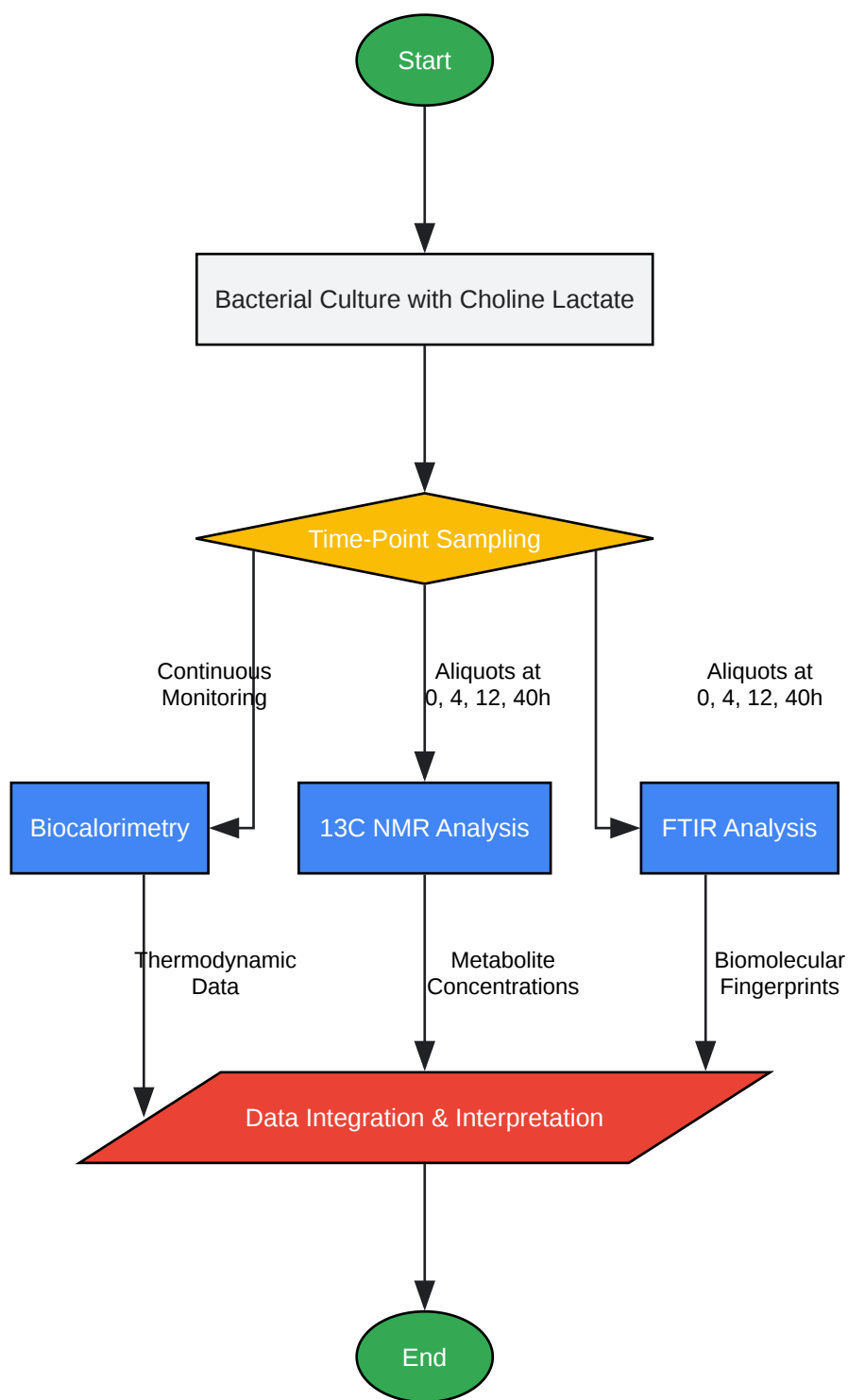
Hypothesized Influence of Choline Lactate on Macrophage NF-κB Signaling

The following diagram illustrates a hypothesized signaling pathway for the combined effect of choline and lactate on the NF-κB pathway in macrophages, based on published data for the individual components. It is proposed that choline may exert an inhibitory effect on NF-κB activation, while lactate could have a modulatory role.^{[6][7][8][9][10]} This represents a logical relationship and should be a subject of further experimental validation.

Caption: Hypothesized NF-κB signaling modulation by **choline lactate**.

Experimental Workflow for Analyzing Bacterial Metabolism of Choline Lactate

The following diagram outlines the logical workflow for the experimental analysis of **choline lactate** metabolism in a bacterial culture, integrating biocalorimetry, NMR, and FTIR spectroscopy.



[Click to download full resolution via product page](#)

Caption: Workflow for bacterial metabolism analysis of **choline lactate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The metabolic advantage of choline lactate in growth media: an experimental analysis with *Staphylococcus lentus* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lactate Boosts TLR4 Signaling and NF- κ B Pathway-Mediated Gene Transcription in Macrophages via Monocarboxylate Transporters and MD-2 Up-Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Choline uptake and metabolism modulate macrophage IL-1 β and IL-18 production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lactate Suppresses Macrophage Pro-Inflammatory Response to LPS Stimulation by Inhibition of YAP and NF- κ B Activation via GPR81-Mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lactate Suppresses Macrophage Pro-Inflammatory Response to LPS Stimulation by Inhibition of YAP and NF- κ B Activation via GPR81-Mediated Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Choline Lactate: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15125037#inchi-key-and-cas-number-for-choline-lactate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com